molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1428446
M. Wt: 293.49 g/mol
InChI Key: PLKRSMDMXVKCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156845B2

Procedure details

To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (400 mg, 2.4 mmol) in dichloromethane (10 mL) was added N-iodosuccinimide (537 mg, 2.39 mmol). The mixture was stirred at room temperature for 2 hours, then washed with aqueous sodium sulfite solution, dried over sodium sulfate, filtered, and concentrated in vacuo to provide the product as a brown solid. Yield: 330 mg, 1.12 mmol, 47%. LCMS m/z 293.8[M+H+].
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:11]=[CH:10][NH:9][C:4]=2[N:5]=[C:6]([CH3:8])[N:7]=1.[I:12]N1C(=O)CCC1=O>ClCCl>[Cl:1][C:2]1[C:3]2[C:11]([I:12])=[CH:10][NH:9][C:4]=2[N:5]=[C:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C)NC=C2
Name
Quantity
537 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C)NC=C2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.